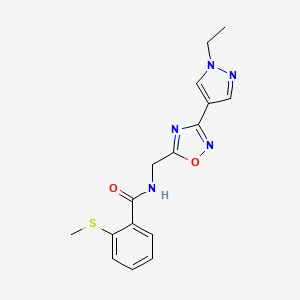![molecular formula C28H27N5O3S B2661537 N-benzyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide CAS No. 902433-36-7](/img/structure/B2661537.png)
N-benzyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide” is a complex organic compound. It contains a triazoloquinazolin core, which is a type of heterocyclic compound . This core is substituted with various functional groups, including a benzyl group, a dimethoxyphenyl group, a thioacetamide group, and an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups . The triazoloquinazolin core forms the central part of the molecule, with the other groups attached at various positions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its structure. It has a molecular weight of 412.4 g/mol . Other properties such as its solubility, melting point, and boiling point are not detailed in the available literature.
Wissenschaftliche Forschungsanwendungen
Pharmacological Investigation
Compounds from the [1,2,4]triazolo[1,5-c]quinazolin-5-yl family have been synthesized and investigated for their pharmacological properties, including H1-antihistaminic agents, suggesting their potential application in the treatment of allergic reactions. For instance, a study synthesized novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which demonstrated significant in vivo H1-antihistaminic activity, indicating their utility in developing new classes of antihistamines (Alagarsamy et al., 2007).
Antimicrobial Activity
[1,2,4]Triazolo[1,5-c]quinazolin-5-yl derivatives have been reported to possess notable antimicrobial activities. A study evaluating the structure, synthesis, and antimicrobial activity of N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides against various bacterial and fungal strains demonstrated their potential as effective antimicrobial agents, which could be leveraged in developing new treatments for infections (Antypenko et al., 2017).
Anticancer Potential
Research has also explored the anticancer activities of [1,2,4]triazoloquinazolin-5-yl derivatives. For instance, a compound showed cytotoxicity on human cancer cell lines, indicating the potential application of these compounds in cancer therapy. The interaction of these compounds with DNA has been investigated to understand their mechanism of action in cancer treatment (Ovádeková et al., 2005).
Anticonvulsant Activity
Some [1,2,4]triazolo[1,5-a]quinazoline derivatives have been synthesized and evaluated for their anticonvulsant activities, suggesting the potential application of these compounds in treating epilepsy or related disorders. A study indicated that certain derivatives displayed positive anticonvulsant activity, highlighting their potential as therapeutic agents in seizure management (Zhang et al., 2011).
Eigenschaften
IUPAC Name |
N-benzyl-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-4-32(17-19-11-7-5-8-12-19)25(34)18-37-28-29-22-16-24(36-3)23(35-2)15-21(22)27-30-26(31-33(27)28)20-13-9-6-10-14-20/h5-16H,4,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMEVYVKKJHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
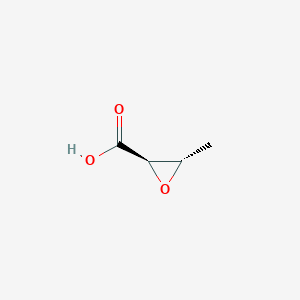
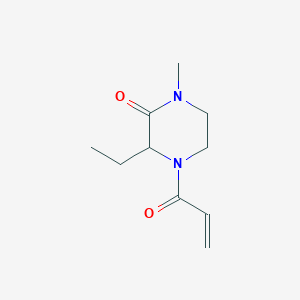
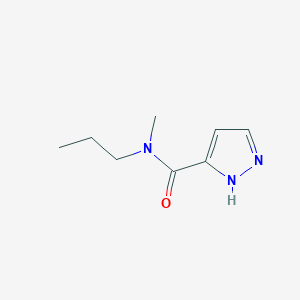
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661461.png)
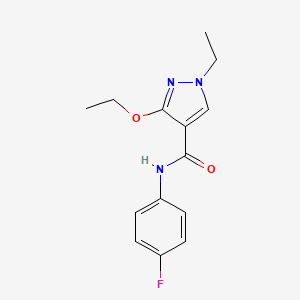
![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2661463.png)
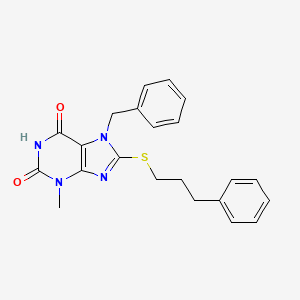

![(4-Fluorophenyl)-[(3-methylquinoxalin-2-yl)methyl]cyanamide](/img/structure/B2661466.png)
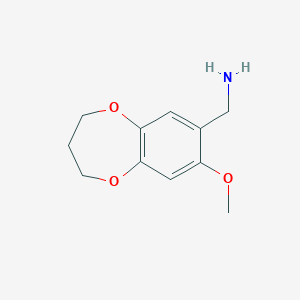
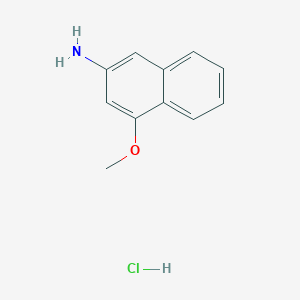
![4-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2661472.png)
